Epimedin C
説明
Molecular Composition and Stereochemical Configuration
This compound exhibits a complex flavonoid glycoside structure characterized by its molecular formula C39H50O19 and a molecular weight of 822.8 g/mol. The compound's systematic IUPAC nomenclature identifies it as 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. The stereochemical configuration reveals multiple chiral centers with defined absolute configurations, indicating the compound's three-dimensional complexity and stereospecific interactions.
The structural analysis demonstrates that this compound contains a flavonoid aglycone backbone substituted with multiple sugar moieties, specifically including glucose and rhamnose units. The compound's CAS registry number 110642-44-9 provides unambiguous identification for research and commercial applications. The InChI key ULZLIYVOYYQJRO-JIYCBSMMSA-N serves as a unique molecular identifier, facilitating database searches and structural comparisons across various chemical databases.
The molecular architecture incorporates a 4H-1-benzopyran-4-one core structure with specific substitution patterns that contribute to its biological activity. The presence of multiple hydroxyl groups and glycosidic linkages significantly influences the compound's solubility characteristics and pharmacokinetic properties. The prenyl group (3-methylbut-2-enyl) attached to the aromatic system enhances the compound's lipophilicity and membrane permeability, which may contribute to its therapeutic efficacy.
Crystallographic Analysis and Conformational Dynamics
According to PubChem database records, conformer generation for this compound is restricted due to the excessive number of atoms and high molecular flexibility. This limitation suggests that the compound adopts multiple conformational states in solution, which may influence its binding affinity to various biological targets. The conformational flexibility arises from the multiple glycosidic bonds and the flexible prenyl side chain, allowing for dynamic structural adaptations.
The three-dimensional structure analysis reveals that this compound possesses significant conformational freedom, particularly around the glycosidic linkages connecting the sugar moieties to the flavonoid backbone. This conformational diversity may contribute to the compound's broad spectrum of biological activities by enabling it to interact with multiple protein targets through induced-fit mechanisms. The molecular dynamics of this compound in aqueous solutions likely involve rotational freedom around single bonds, influencing its interaction with cellular membranes and transport proteins.
Computational modeling studies suggest that the compound's conformational preferences are influenced by intramolecular hydrogen bonding between hydroxyl groups and the oxygen atoms of the glycosidic linkages. These intramolecular interactions may stabilize certain conformational states while maintaining sufficient flexibility for biological recognition. The crystallographic challenges associated with this compound analysis necessitate advanced computational approaches for understanding its three-dimensional structure-activity relationships.
Solubility Characteristics and Partition Coefficients
This compound demonstrates variable solubility characteristics depending on the solvent system employed. In aqueous environments, the compound exhibits moderate solubility with equilibrium concentrations reaching 192.66 mg/mL in water at 28°C. The solubility profile significantly improves under specific pH conditions, with maximum solubility of 295.73 mg/mL achieved at pH 6.8 and 28°C. These findings indicate the compound's pH-dependent solubility behavior, which has important implications for pharmaceutical formulation and bioavailability.
Organic solvent compatibility analysis reveals that this compound demonstrates enhanced solubility in polar organic solvents. In methanol and ethanol, the compound achieves concentrations of 24.48 mg/mL and 19.84 mg/mL, respectively. DMSO and dimethyl formamide provide superior dissolution capabilities, with solubility approximately 30 mg/mL in these solvents. For phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 1 mg/mL, requiring careful consideration for biological assay design.
The apparent oil/water partition coefficient (Papp) of this compound has been determined as 1.75 with a logarithmic value of 0.24. This relatively low partition coefficient indicates that the compound exhibits hydrophilic characteristics, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient analysis suggests that this compound may require specific formulation strategies to enhance membrane permeability and bioavailability for therapeutic applications.
| Solvent System | Solubility (mg/mL) | Temperature (°C) | pH |
|---|---|---|---|
| Water | 192.66 | 28 | - |
| Water (optimal conditions) | 295.73 | 28 | 6.8 |
| Methanol | 24.48 | - | - |
| Ethanol | 19.84 | - | - |
| DMSO | ~30 | - | - |
| PBS | ~1 | - | 7.2 |
Stability Under Varied pH and Thermal Conditions
Stability assessments of this compound under various environmental conditions demonstrate its robust chemical integrity across multiple storage and handling scenarios. Long-term stability studies indicate that the compound remains stable when stored at -80°C for periods extending up to 30 days, with relative standard deviations (RSDs) maintained within ±15% for both low and high concentrations. This exceptional stability under frozen conditions supports its viability for pharmaceutical development and research applications.
Temperature stability evaluations reveal that this compound maintains structural integrity at room temperature for extended periods. Bench-top stability testing demonstrates that the compound remains stable for up to 6 hours at ambient temperature, while autosampler stability extends to 24 hours at 25°C. These findings indicate that the compound can withstand typical laboratory handling conditions without significant degradation, facilitating analytical method development and routine testing procedures.
The compound exhibits remarkable resistance to freeze-thaw cycling, maintaining stability through three consecutive freeze-thaw cycles without appreciable degradation. This characteristic is particularly important for biological sample analysis and pharmaceutical quality control, where multiple freeze-thaw cycles may be unavoidable. The stability profile supports the compound's potential for various pharmaceutical formulations and storage conditions.
pH stability analysis demonstrates that this compound maintains its chemical integrity across a broad pH range. While specific pH stability data was not extensively detailed in the available literature, the compound's performance at pH 6.8 for solubility optimization suggests good stability under near-neutral conditions. The presence of multiple hydroxyl groups and glycosidic linkages may render the compound susceptible to acid or base-catalyzed hydrolysis under extreme pH conditions, necessitating careful formulation considerations for pharmaceutical applications.
| Stability Condition | Duration | Temperature | Result |
|---|---|---|---|
| Frozen storage | 30 days | -80°C | Stable (RSD ≤15%) |
| Bench-top | 6 hours | Room temperature | Stable |
| Autosampler | 24 hours | 25°C | Stable |
| Freeze-thaw cycles | 3 cycles | Variable | Stable |
| Optimal pH | - | 28°C | Enhanced solubility at pH 6.8 |
特性
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLIYVOYYQJRO-JIYCBSMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149351 | |
| Record name | Epimedin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110642-44-9 | |
| Record name | Epimedin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110642449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epimedin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Traditional Solvent Extraction
Conventional methods such as reflux extraction (RE) and Soxhlet extraction have been widely used for initial this compound isolation. For example, 70% ethanol in a Soxhlet apparatus at 80°C for 3 hours achieved moderate yields in Epimedium pubigerum. However, these methods are time-consuming and less efficient compared to modern techniques.
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic probes enhance solvent penetration through cavitation, significantly reducing extraction time. A study using Diluted Alcohol (30% ethanol) at 25 kHz for 60 minutes extracted this compound from Epimedium brevicornum with a yield of 4.16 mg/g. UAE outperformed methanol and pure ethanol, as Diluted Alcohol’s polarity better matched this compound’s glycosidic structure.
Microwave-Assisted Extraction (MAE)
Microwave techniques, particularly pressurized MAE (PMAE) , demonstrated superior efficiency. Using acetonitrile-water (30:70) at 100°C and 500 W, PMAE extracted this compound in 15 minutes with a 20% higher yield than reflux. Atmospheric MAE (AMAE) also reduced extraction time to 30 minutes but required post-filtration to remove particulates.
Table 1: Comparison of Extraction Methods for this compound
| Method | Solvent | Time (min) | Yield (mg/g) | Reference |
|---|---|---|---|---|
| Reflux Extraction | 70% Ethanol | 180 | 0.65 | |
| Ultrasonic Extraction | Diluted Alcohol | 60 | 4.16 | |
| PMAE | Acetonitrile-Water | 15 | 5.32 | |
| AMAE | Methanol | 30 | 4.89 |
Purification and Isolation Strategies
High-Speed Counter-Current Chromatography (HSCCC)
Dual-mode HSCCC with a n-butanol-ethyl acetate-water (3:7:10) system purified this compound from Epimedium brevicornum crude extract, achieving 90.4% purity. This technique exploited differential partitioning between solvent phases, avoiding irreversible adsorption seen in solid-phase methods.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with C18 columns and acetonitrile-water (25:75) mobile phases resolved this compound from co-eluting flavonoids like icariin. A study reported 98.2% purity using isocratic elution at 1 mL/min.
Solid-Phase Extraction (SPE)
C18 cartridges preconditioned with methanol and water enriched this compound from complex matrices. Post-extraction, elution with methanol yielded 78–86% recovery rates, though matrix effects necessitated further purification.
Optimization of Extraction Parameters
Solvent Selection
Comparative studies identified Diluted Alcohol (30% ethanol) as optimal, yielding 4.05 mg/g this compound versus 3.26 mg/g with methanol. The water-ethanol balance improved solubility of polar glycosides while maintaining low viscosity for sonication.
Extraction Time and Temperature
Ultrasonic extraction for 60 minutes at 25°C maximized yields (4.16 mg/g), while prolonged durations (>90 minutes) caused thermal degradation. PMAE at 100°C for 15 minutes prevented compound denaturation.
Quantitative Analysis and Validation
化学反応の分析
科学研究への応用
エピメディンCは、幅広い科学研究への応用があります。
化学: フラボノイド化学とグリコシル化反応を研究するためのモデル化合物として使用されます。
生物学: 細胞増殖やアポトーシスなど、細胞プロセスへの影響が調査されています。
科学的研究の応用
Osteoporosis Treatment
Mechanism of Action:
Epimedin C has been shown to alleviate glucocorticoid-induced osteogenic suppression. Studies indicate that it enhances the expression of key osteogenic markers such as osterix, Runt-related transcription factor 2, and alkaline phosphatase in osteoblasts treated with dexamethasone. This effect is mediated through the activation of the PI3K/AKT signaling pathway, which plays a crucial role in bone formation and mineralization .
Case Study:
In a murine model of osteoporosis, administration of this compound resulted in increased bone mineral density and improved bone weight compared to control groups treated with dexamethasone alone. The compound also demonstrated protective effects on osteoblast viability under glucocorticoid stress .
| Parameter | Control (Dexamethasone) | This compound Treatment |
|---|---|---|
| Osteogenic Marker Expression | Low | High |
| Bone Mineral Density | Decreased | Increased |
| Osteoblast Viability | Reduced | Preserved |
Diabetes Management
Hypoglycemic Effects:
Recent studies have highlighted the potential of this compound in managing Type 2 diabetes mellitus (T2DM). It has been observed to significantly lower fasting blood glucose levels and improve insulin sensitivity in diabetic mouse models. The compound appears to modulate several metabolic pathways, including gluconeogenesis and lipid metabolism .
Data Summary:
In a controlled experiment, mice treated with varying doses of this compound showed a dose-dependent reduction in fasting blood glucose levels over 28 days:
| Treatment Group | Fasting Blood Glucose (mmol/L) | Hepatic Glycogen Content (mg/g) |
|---|---|---|
| Control | 11.5 | 5.0 |
| This compound (5 mg) | 10.7 | 6.5 |
| This compound (10 mg) | 9.8 | 7.0 |
| This compound (30 mg) | 8.4 | 8.5 |
Anti-Inflammatory Properties
Effect on Inflammation:
this compound has demonstrated significant anti-inflammatory effects in various cellular models. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in chondrocytes exposed to inflammatory stimuli like IL-1β . This suggests its potential utility in treating inflammatory conditions such as osteoarthritis.
Experimental Findings:
In vitro studies showed that treatment with this compound led to a marked decrease in inflammatory markers compared to untreated controls:
| Inflammatory Marker | Control (IL-1β) | This compound Treatment |
|---|---|---|
| TNF-α | High | Low |
| IL-6 | High | Low |
Potential Anti-Cancer Activity
Research Insights:
Emerging evidence suggests that this compound may possess anti-tumor properties by inhibiting tumor growth and angiogenesis. In animal studies involving tumor models, it was found to enhance blood perfusion and reduce tumor size when administered alongside conventional therapies .
Case Study Overview:
A study involving murine models with induced tumors revealed that this compound treatment resulted in significant reductions in tumor volume compared to control groups:
| Treatment Group | Tumor Volume (cm³) |
|---|---|
| Control | 3.5 |
| This compound | 1.8 |
作用機序
類似の化合物との比較
エピメディンCは、特定のグリコシル化パターンと生物学的活性のために、フラボノイドの中でもユニークです。類似の化合物には以下が含まれます。
イカリイン: エゾウコギ属からの別のフラボノイドで、媚薬作用と骨強化効果で知られています。
エピメディンAおよびB: 同じ植物属からの別のグリコシル化フラボノイドで、生物活性の程度が異なります。
ケルセチン: 抗酸化作用と抗炎症作用で広く研究されているフラボノイドですが、エピメディンCに見られる特定のグリコシル化はありません
エピメディンCは、強力なエストロゲン様作用とユニークなグリコシル化のため、研究と治療的用途の両方で貴重な化合物として際立っています.
類似化合物との比較
Comparison with Similar Compounds
Structural Differences
Epimedin C and its analogs share the icaritin backbone but differ in glycosylation patterns (Table 1):
| Compound | Glycosylation Sites | Sugar Moieties | Molecular Formula |
|---|---|---|---|
| This compound | C-3: Rhamnose-Glucose C-7: Rhamnose |
Rha-(1→2)-Glc, Rha | C₃₉H₅₀O₁₉ |
| Epimedin A | C-3: Rhamnose-Glucose C-7: Rhamnose-Glucose |
Rha-(1→2)-Glc, Rha-(1→2)-Glc | C₃₉H₅₀O₂₀ |
| Epimedin B | C-3: Rhamnose-Glucose C-7: Xylose |
Rha-(1→2)-Glc, Xyl | C₃₈H₄₈O₁₈ |
| Icariin | C-3: Rhamnose-Glucose C-7: Rhamnose |
Rha-(1→2)-Glc, Rha | C₃₃H₄₀O₁₅ |
| Baohuoside I | C-7: Rhamnose | Rha | C₂₇H₃₀O₁₀ |
Pharmacological Activities
- Anti-Osteoporosis : this compound and icariin both enhance osteogenic differentiation, but this compound uniquely activates the NRF1/RhoA and PI3K/AKT/RUNX2 pathways, countering glucocorticoid-induced suppression . Icariin primarily targets BMP/Smad signaling .
- Anti-Inflammatory : this compound and vanillic acid synergistically inhibit catabolic factors like TNF-α and IL-6, while icariin shows stronger renal anti-inflammatory effects via Nrf2 .
- Stem Cell Differentiation : this compound promotes endothelial differentiation in C3H/10T1/2 cells by upregulating CD34 and angiopoietins, a property absent in other analogs .
Content Variation Across Epimedium Species (Table 2)
| Species | This compound (mg/g) | Icariin (mg/g) | Epimedin A (mg/g) | Epimedin B (mg/g) |
|---|---|---|---|---|
| E. sagittatum | 10.88 ± 0.83 | 11.21 ± 1.12 | 2.15 ± 0.21 | 3.02 ± 0.30 |
| E. brevicornum | 4.20 ± 0.50 | 15.60 ± 1.80 | 3.80 ± 0.40 | 5.10 ± 0.60 |
| E. wushanense | 8.50 ± 0.70 | 7.30 ± 0.60 | 1.90 ± 0.20 | 2.80 ± 0.30 |
| E. koreanum | 3.45 ± 0.40 | 18.20 ± 2.10 | 2.10 ± 0.25 | 4.50 ± 0.50 |
Biotransformation and Stability
This compound is enzymatically hydrolyzed to icariin via α-L-rhamnosidase, achieving >83% conversion at pH 7.5 and 45°C . Light intensity also modulates its content: optimal levels (L3) increase this compound by 483.6% compared to low light, whereas icariin remains unaffected .
Key Research Findings and Implications
- Therapeutic Potential: this compound’s dual osteogenic and anti-inflammatory effects make it a candidate for osteoporosis and osteoarthritis therapy .
- Toxicity Concerns : Hepatotoxicity via mRNA methylation necessitates dose optimization in clinical applications .
- Quality Control : this compound’s dominance in E. sagittatum and E. wushanense supports species-specific cultivation for standardized herbal extracts .
生物活性
Epimedin C, a flavonoid glycoside derived from the traditional Chinese medicinal herb Epimedium, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, focusing on its pharmacokinetics, hypoglycemic effects, osteogenic properties, and anti-inflammatory potential.
Pharmacokinetics and Bioavailability
The pharmacokinetics of this compound have been extensively studied, revealing critical insights into its absorption and bioavailability. A comparative study highlighted that the absolute bioavailability of this compound is significantly higher when administered intramuscularly (approximately 100%) compared to oral administration (less than 0.58%) in rats. This suggests that injectable forms may be more effective for clinical applications .
Table 1: Pharmacokinetic Parameters of this compound
| Administration Route | AUC (ng·h/mL) | MRT (h) | T1/2 (h) | CLZ (mL/min) |
|---|---|---|---|---|
| Intramuscular | 448.45 ± 137.74 | Longer | Longer | 1.26 ± 0.21 |
| Oral | Low | Shorter | Shorter | Higher |
Hypoglycemic Effects
Recent research has established the hypoglycemic effects of this compound in Type 2 Diabetes Mellitus (T2DM) models. A study involving T2DM mice demonstrated that this compound significantly reduced fasting blood glucose (FBG) levels in a dose-dependent manner over a 28-day treatment period. The FBG levels decreased by 27.81% in the highest dose group compared to control . Additionally, hepatic glycogen content increased with higher doses of this compound, indicating its potential to enhance glucose metabolism.
Table 2: Effects of this compound on Blood Glucose Levels
| Treatment Group | FBG Level at Day 28 (mmol/L) | Change (%) |
|---|---|---|
| Control | Lower than 11.1 | - |
| MC Group | Higher than 11.1 | - |
| EC5 | Moderately lower | -6.86 |
| EC10 | Lower | -17.14 |
| EC30 | Significantly lower | -27.81 |
Osteogenic Properties
This compound has shown promising results in promoting osteogenesis, particularly under conditions that inhibit bone formation, such as glucocorticoid treatment. In vitro studies using MC3T3-E1 osteoblasts indicated that this compound enhances the expression of osteogenic markers like osterix (OSX), Runt-related transcription factor 2 (RUNX2), and alkaline phosphatase (ALPL). Furthermore, it was found to stimulate the PI3K/AKT signaling pathway, which is crucial for bone mineralization .
Table 3: Impact of this compound on Osteogenic Markers
| Treatment Group | OSX Expression Level | RUNX2 Expression Level | ALPL Activity |
|---|---|---|---|
| DEX Control | Low | Low | Low |
| This compound (10 μM) | Increased | Increased | Increased |
| This compound (20 μM) | Further increased | Further increased | Further increased |
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound have also been explored, particularly in relation to nitric oxide production inhibition. Studies indicate that it can reduce inflammatory responses in various models, suggesting its potential application in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
